9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15618312
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O2S2 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | (5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H26N4O2S2/c1-4-9-26-21(28)17(30-22(26)29)13-16-19(24-11-7-14(2)8-12-24)23-18-15(3)6-5-10-25(18)20(16)27/h5-6,10,13-14H,4,7-9,11-12H2,1-3H3/b17-13- |
| Standard InChI Key | NCPNJPNZKAUVHH-LGMDPLHJSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)SC1=S |
Introduction
9-Methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound features a unique structural arrangement characterized by a pyrimidine ring fused to a pyridine moiety, with various substituents that enhance its potential biological activity. The presence of piperidine and thiazolidine groups suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure includes:
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Pyrido[1,2-a]pyrimidine core: This fused ring system provides a framework for various biological interactions.
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Piperidine ring: Known for its role in many pharmacologically active compounds, contributing to the compound's potential bioactivity.
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Thiazolidine moiety: Contains a propyl substituent and a thioxo group, which may influence its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These methods require careful optimization to yield high purity and yield. Common techniques include condensation reactions and modifications of existing pyrimidine or thiazolidine derivatives.
Biological Activity
Compounds similar to this one have shown various pharmacological effects, including potential antiviral, antibacterial, or antitumor activities. The specific biological activity of 9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is under ongoing research and may reveal further therapeutic potentials.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with various biological targets, such as enzymes and receptors. Techniques such as spectroscopy and chromatography help elucidate the pharmacodynamics of the compound and guide further modifications to enhance efficacy.
Comparison with Similar Compounds
Several compounds share structural similarities with 9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylquinoline | Quinoline structure | Exhibits antibacterial properties |
| 2-Aminothiazole | Thiazole ring | Known for antifungal activity |
| 6-Methoxyquinoline | Quinoline with methoxy substituent | Displays antitumor effects |
These compounds highlight the uniqueness of 9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one through its specific combination of functional groups and rings that may lead to distinct biological activities not found in other similar structures.
Future Directions
Further research is needed to fully explore the therapeutic potential and safety profile of this compound. This includes detailed pharmacokinetic studies and clinical trials to assess its efficacy and side effects in humans.
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